molecular formula C5H5ClN2O B596456 5-Amino-6-chloropyridin-2-ol CAS No. 1227581-42-1

5-Amino-6-chloropyridin-2-ol

Cat. No.: B596456
CAS No.: 1227581-42-1
M. Wt: 144.558
InChI Key: PWSZBXLJPSKYRS-UHFFFAOYSA-N
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Description

5-Amino-6-chloropyridin-2-ol is a heterocyclic organic compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, featuring an amino group at the 5-position, a chlorine atom at the 6-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-chloropyridin-2-ol typically involves the chlorination of 5-amino-2-hydroxypyridine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 5-amino-2-hydroxypyridine in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • After the addition is complete, continue refluxing the mixture for several hours.
  • Cool the reaction mixture and neutralize with a base such as sodium bicarbonate.
  • Extract the product with an organic solvent and purify by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative chlorinating agents and solvents may be employed to optimize the reaction conditions and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-chloropyridin-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The nitro group (if present) can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., copper(I) iodide).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., hydrogen gas, palladium catalyst), solvents (e.g., ethanol, methanol).

Major Products Formed

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

    Oxidation: Formation of 5-amino-6-chloropyridin-2-one.

    Reduction: Formation of 5-amino-6-chloropyridin-2-amine.

Scientific Research Applications

5-Amino-6-chloropyridin-2-ol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Chemistry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-6-chloropyridin-2-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the amino, chloro, and hydroxyl groups allows for interactions with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chloropyridine: Similar structure but lacks the hydroxyl group at the 2-position.

    6-Chloro-2-hydroxypyridine: Similar structure but lacks the amino group at the 5-position.

    2-Amino-5-chloropyridine: Similar structure but the positions of the amino and chloro groups are reversed.

Uniqueness

5-Amino-6-chloropyridin-2-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which allows for diverse chemical reactivity and potential applications in various fields. The combination of these functional groups provides a versatile platform for the synthesis of complex molecules and materials.

Properties

IUPAC Name

5-amino-6-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-3(7)1-2-4(9)8-5/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSZBXLJPSKYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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